Clopyralid

Catalog No.
S524046
CAS No.
1702-17-6
M.F
C6H3Cl2NO2
(C5H2N)Cl2COOH
C6H3Cl2NO2
M. Wt
192.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clopyralid

CAS Number

1702-17-6

Product Name

Clopyralid

IUPAC Name

3,6-dichloropyridine-2-carboxylic acid

Molecular Formula

C6H3Cl2NO2
(C5H2N)Cl2COOH
C6H3Cl2NO2

Molecular Weight

192.00 g/mol

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11)

InChI Key

HUBANNPOLNYSAD-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Cl

Solubility

In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C
Approximately 1000 ppm in water at 25 °C
Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene
Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104
Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL
Solubility in water at 20 °C: poo

Synonyms

3,6-dichloropicolinic acid, clopyralid, clopyralide, Dowco 290, Lontrel

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)O)Cl

Description

The exact mass of the compound Clopyralid is 190.9541 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 7.85x10+3 mg/l (distilled water); 188 g/l at ph 5, 143 g/l ay ph 7; 157 g/l at ph 9, all at 20 °capproximately 1000 ppm in water at 25 °csolubility at 25 °c: > 25% w/w in methanol, acetone, xylenesolubility (g/kg, 20 °c): acetonitrile 121, n-hexane 6, methanol 104solubility at 25 °c: acetone > 25 g/100 ml; methanol > 15 g/100 ml; xylene < 0.65 g/100 mlsolubility in water at 20 °c: poor. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Clopyralid is chemically classified as 3,6-dichloro-2-pyridinecarboxylic acid. It functions as a selective herbicide, mimicking natural plant growth hormones known as auxins. This mimicry disrupts normal plant growth, leading to uncontrolled cell division and ultimately plant death. Clopyralid is known for its persistence in the environment, with a half-life ranging from one month to up to one year, depending on the conditions .

Clopyralid acts as an auxin mimic, binding to plant auxin receptors and triggering a series of hormonal signals that disrupt plant growth and development. This can lead to abnormal cell division, uncontrolled shoot and root growth, and ultimately plant death []. The exact mechanism by which clopyralid disrupts auxin signaling pathways is still being investigated [].

Toxicity:

Clopyralid is considered moderately toxic to humans and animals []. Exposure can cause irritation of the skin, eyes, and respiratory system. Long-term exposure may cause other health effects, but more research is needed to determine the specific risks [].

Flammability:

Clopyralid is not considered flammable [].

Herbicide Action and Weed Control

Clopyralid is a selective herbicide classified as a picolinic acid auxin herbicide. This means it mimics the plant hormone auxin, disrupting normal growth and development in susceptible broadleaf weeds []. Research has shown that clopyralid is particularly effective against perennial weeds like Canada thistle (Cirsium arvense) and field bindweed (Convolvulus arvensis) [].

Environmental Fate and Degradation

Understanding the environmental fate of herbicides is crucial for their safe and effective use. Studies have investigated the degradation and transport of clopyralid in soil, finding that it breaks down relatively quickly. One study in sandy loam soil found that clopyralid concentrations declined rapidly, with half the applied amount disappearing within 10 days []. These findings suggest that clopyralid has a low persistence in soil, minimizing the risk of carryover to subsequent crops.

Compatibility with Other Herbicides

Another area of scientific research focuses on how clopyralid interacts with other herbicides when applied in mixtures. This is important for developing effective weed control strategies that target a broader range of weed species. Research has shown that clopyralid can be safely mixed with certain graminicides (herbicides targeting grasses) without harming desirable trees []. This allows for control of both broadleaf weeds and grasses in a single application.

Impact on Non-Target Plants

While clopyralid is considered selective, some research has investigated its potential effects on non-target plants, particularly desirable trees. Studies have found that young trees can generally tolerate clopyralid applications with minimal growth impact [, ]. However, some tree species may show temporary distortion of new leaves or needles following application [].

That typically start with chlorination of pyridine derivatives. The process may include steps such as:

  • Chlorination of 2-pyridinecarboxylic acid.
  • Formation of the dichloro compound through controlled reactions.
  • Neutralization with amines to produce various salts of clopyralid for formulation purposes.

Specific details on these methods are proprietary but generally follow established organic synthesis protocols used in the production of herbicides.

As a synthetic auxin, clopyralid disrupts normal plant growth processes by binding to receptors typically used for natural growth hormones. This results in abnormal growth patterns and can lead to plant death within days or weeks, depending on the species affected . Clopyralid has been shown to cause severe eye damage upon contact and can lead to acute toxicity symptoms such as watery eyes and gastrointestinal distress if ingested .

Clopyralid is primarily used in agricultural settings for weed control in crops such as sugar beets, mint, and wheat. It is also employed in non-crop areas like roadsides and industrial sites where broadleaf weeds are problematic . Its effectiveness against specific weed species makes it a preferred choice among farmers.

Clopyralid shares structural similarities with other herbicides like picloram and 2,4-Dichlorophenoxyacetic acid. Below is a comparison highlighting its uniqueness:

CompoundChemical StructureMode of ActionHalf-LifeWater Solubility
Clopyralid3,6-Dichloro-2-pyridinecarboxylic acidSynthetic auxin; disrupts growth hormone signaling1 month - 1 yearHigh
Picloram4-Amino-3,5-dichloropicolinic acidSimilar auxin mimic; broader spectrum herbicideSeveral monthsModerate
2,4-Dichlorophenoxyacetic acidAromatic compound with two chlorine substituentsSynthetic auxin; widely used for broadleaf weed controlDays - weeksHigh

Uniqueness of Clopyralid:

  • Clopyralid has a shorter half-life compared to picloram but is more water-soluble.
  • It exhibits less adsorption capacity in soils than both picloram and 2,4-Dichlorophenoxyacetic acid.
  • The specific targeting of certain weed species makes it particularly effective for certain agricultural applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline]
ODOURLESS WHITE OR COLOURLESS CRYSTALS.

Color/Form

White crystalline solid
Colorless crystals

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

190.9540837 g/mol

Monoisotopic Mass

190.9540837 g/mol

Heavy Atom Count

11

LogP

1.06 (LogP)
log Kow = 1.06

Odor

Odorless

Decomposition

When heated to decomposition it emit toxic fumes of /hydrogen chloride and nitrogen oxides/.

Appearance

Solid powder

Melting Point

151-152 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10G14M0WDH

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Mechanism of Action

Selective systemic herbicide, absorbed by the leaves and roots, with translocation both acropetally and basipetally, and accumulation in meristematic tissue. Exhibits an auxin type reaction. Acts on cell elongation and respiration.

Vapor Pressure

0.000012 [mmHg]
9.98X10-6 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 0.002

Pictograms

Corrosive

Other CAS

1702-17-6

Absorption Distribution and Excretion

The patterns of absorption and translocation of 14(C) clopyralid commercially formulated as the acid, monoethanolamine salt, potassium salt, 2-ethylhexyl ester and 1-decyl ester were compared in Cirsium arvense and Polygonum convolvulus grown under three environmental regimes. Plants were grown under a 35% or 65% RH regime in silica sand maintained at 33% w/w moisture or under a water stress regime at 65% RH. Approximately 26, 39, 86, 93 and 100% of the applied 14(C)-activity from the 2-ethylhexyl ester, acid, monoethanolamine salt, 1-decyl ester and potassium salt, respectively, were recovered 72 h after application to glass cover slips placed in the growth room. However, loss of applied 14(C)-activity after application of the five formulations to both plant species was significant only for the 2-ethylhexyl ester. Regardless of environmental regime, the acid was the most readily absorbed formulation. In contrast to the acid, the salts and esters were less readily absorbed. When the data were expressed as a percentage of absorbed radioactivity, there was no significant difference in translocation when the acid, monoethanolamine salt and potassium salt were compared. However, significantly smaller quantities of the absorbed 2-ethylhexyl and 1-decyl ester were exported from the treated leaf. These results indicate that once absorbed, the esters do not readily partition out of the cuticle, whereas the acid and two salts move into the symplast for subsequent translocation. When the results of the three environmental regimes were compared, the absorption of the monoethanolamine and potassium salts were greatly reduced under low humidity or water stress, whereas the acid and esters were not affected.
Groups of 5 Crl:CD (F-344) BR rats/sex were dosed with single iv treatments of (14)C-labeled clopyralid, either 5 mg/kg in saline, by single gavage doses of 5 or 150 mg/kg (14)C-clopyralid. An additional 5 rats/sex were dosed daily with 5 mg/kg/day unlabeled clopyralid for 14 days, followed by a single treatment with 5 mg/kg/day of (14)C-clopyralid. No label was found in expired air. Tissue levels at 72 hour sacrifices were either very low (carcass or stomach) or non-detectable for the several treatment regiments. Generally, over 90% of label was found in urine collected within 24 hr, regardless of administration method. Small amounts of label (1-5%) were found in feces. An analysis of the only detectable urinary labeled fraction found this to be unaltered clopyralid.

Metabolism Metabolites

Groups of 5 Crl:CD (F-344) BR rats/sex were dosed with single iv treatments of (14)C-labeled clopyralid, either 5 mg/kg in saline, by single gavage doses of 5 or 150 mg/kg (14)C-clopyralid. An additional 5 rats/sex were dosed daily with 5 mg/kg/day unlabeled clopyralid for 14 days, followed by a single treatment with 5 mg/kg/day of (14)C-clopyralid. No label was found in expired air. Tissue levels at 72 hour sacrifices were either very low (carcass or stomach) or non-detectable for the several treatment regiments. Generally, over 90% of label was found in urine collected within 24 hr, regardless of administration method. Small amounts of label (1-5%) were found in feces. An analysis of the only detectable urinary labeled fraction found this to be unaltered clopyralid.

Wikipedia

Clopyralid

Use Classification

Agrochemicals -> Pesticides
Herbicides

Methods of Manufacturing

Clopyralid is produced by photochlorination of picoline, followed by further photochlorination and oxidation.

General Manufacturing Information

2-Pyridinecarboxylic acid, 3,6-dichloro-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies clopyralid (technical grade) as Class III: slightly hazardous; Main Use: herbicide.
Application by ground or aerial foliage sprays. Rates: 1/16 lb to 4 lb/acre. Usual carrier: water.

Analytic Laboratory Methods

Method: USGS-NWQL O-1131-95; Procedure: high performance liquid chromatography; Analyte: clopyralid; Matrix: natural water; Detection Limit: 0.018 ug/L.
Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: clopyralid; Matrix: water; Detection Limit: 0.0069 ug/L.
Product analysis by gas liquid chromatography. Residues determined by gas liquid chromatography of a derivative.
To measure dermal exposure of a non-agricultural occupationally exposed population to pesticides, a new method has been developed for analysis of 13 pesticides from different classes (fungicides, herbicides, insecticides) on dermal patches. The method includes extraction of the patches and analysis of the pesticides by GC-MS and/or HPLC-fluorescence. Water-soluble pesticides (glyphosate and glufosinate) on patches were ultrasonically extracted twice with ultra-pure water for 10 min and analysed by HPLC-fluorescence after derivatisation with FMOC. Organic-soluble pesticides (bifenthrin, cyprodinil, difufenicanil, fludioxonil, oxadiazon, pyriproxyfen, clopyralid, 2,4-D, fluroxypyr, 2,4-MCPA, and triclopyr) were extracted ultrasonically twice for 10 min with 70:30 dichloromethane-acetonitrile and analysed by GC-MS directly or after derivatisation with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide. Detection limits varied between 3 and 4 ug L(-1) for water-soluble pesticides and between 1 and 10 ug L(-1) for organic-soluble pesticides.

Storage Conditions

Do not store or transport in containers made from aluminium.
Do not contaminate water, food, or feed by storage ... Store above 28 °F or warm to 40 °F and agitate before use. /Lontrel Turf and Ornamental/

Stability Shelf Life

Store above 28 °F or warm to 40 °F and agitate before use.
Stable in acidic media. Stable in UV irradiation.
Storage stability: stable, excess of 2 yr.

Dates

Modify: 2023-08-15
1: Perfileva AI, Pavlova AG, Bukhyanova BB, Tsivileva OM. Pesticides impact on Clavibacter michiganensis ssp. sepedonicus biofilm formation. J Environ Sci Health B. 2018 Apr 6:1-5. doi: 10.1080/03601234.2018.1455356. [Epub ahead of print] PubMed PMID: 29624494.
2: Carboneras MB, Cañizares P, Rodrigo MA, Villaseñor J, Fernandez-Morales FJ. Improving biodegradability of soil washing effluents using anodic oxidation. Bioresour Technol. 2018 Mar;252:1-6. doi: 10.1016/j.biortech.2017.12.060. Epub 2017 Dec 21. PubMed PMID: 29306123.
3: Karise R, Raimets R, Bartkevics V, Pugajeva I, Pihlik P, Keres I, Williams IH, Viinalass H, Mänd M. Are pesticide residues in honey related to oilseed rape treatments? Chemosphere. 2017 Dec;188:389-396. doi: 10.1016/j.chemosphere.2017.09.013. Epub 2017 Sep 4. PubMed PMID: 28898772.
4: Berberidou C, Kitsiou V, Lambropoulou DA, Antoniadis Α, Ntonou E, Zalidis GC, Poulios I. Evaluation of an alternative method for wastewater treatment containing pesticides using solar photocatalytic oxidation and constructed wetlands. J Environ Manage. 2017 Jun 15;195(Pt 2):133-139. doi: 10.1016/j.jenvman.2016.06.010. Epub 2016 Jun 16. PubMed PMID: 27318759.
5: Semitsoglou-Tsiapou S, Templeton MR, Graham NJ, Hernández Leal L, Martijn BJ, Royce A, Kruithof JC. Low pressure UV/H2O2 treatment for the degradation of the pesticides metaldehyde, clopyralid and mecoprop - Kinetics and reaction product formation. Water Res. 2016 Mar 15;91:285-94. doi: 10.1016/j.watres.2016.01.017. Epub 2016 Jan 12. PubMed PMID: 26803264.
6: Bragina IV, Fedorova NE, Volkova VN, Egorchenkova OE, Mukhina LP, Larkina MV. [The method of multicomponent determination of herbicides of various chemical classes in water]. Gig Sanit. 2016;95(11):1099-104. Russian. PubMed PMID: 29446274.
7: Gaillard J, Thomas M, Lazartigues A, Bonnefille B, Pallez C, Dauchy X, Feidt C, Banas D. Potential of barrage fish ponds for the mitigation of pesticide pollution in streams. Environ Sci Pollut Res Int. 2016 Jan;23(1):23-35. doi: 10.1007/s11356-015-5378-6. Epub 2015 Sep 18. PubMed PMID: 26381791.
8: Epp JB, Alexander AL, Balko TW, Buysse AM, Brewster WK, Bryan K, Daeuble JF, Fields SC, Gast RE, Green RA, Irvine NM, Lo WC, Lowe CT, Renga JM, Richburg JS, Ruiz JM, Satchivi NM, Schmitzer PR, Siddall TL, Webster JD, Weimer MR, Whiteker GT, Yerkes CN. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorg Med Chem. 2016 Feb 1;24(3):362-71. doi: 10.1016/j.bmc.2015.08.011. Epub 2015 Aug 19. PubMed PMID: 26321602.
9: Tomco PL, Duddleston KN, Schultz EJ, Hagedorn B, Stevenson TJ, Seefeldt SS. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils. Environ Toxicol Chem. 2016 Feb;35(2):485-93. doi: 10.1002/etc.3222. Epub 2016 Jan 8. PubMed PMID: 26313564.
10: Settivari RS, Gehen SC, Amado RA, Visconti NR, Boverhof DR, Carney EW. Application of the KeratinoSens™ assay for assessing the skin sensitization potential of agrochemical active ingredients and formulations. Regul Toxicol Pharmacol. 2015 Jul;72(2):350-60. doi: 10.1016/j.yrtph.2015.05.006. Epub 2015 May 14. PubMed PMID: 25981449.
11: Sura S, Waiser MJ, Tumber V, Raina-Fulton R, Cessna AJ. Effects of a herbicide mixture on primary and bacterial productivity in four prairie wetlands with varying salinities: an enclosure approach. Sci Total Environ. 2015 Apr 15;512-513:526-539. doi: 10.1016/j.scitotenv.2015.01.064. Epub 2015 Jan 31. PubMed PMID: 25644848.
12: Forster GM, Brown DG, Dooley GP, Page RL, Ryan EP. Multiresidue analysis of pesticides in urine of healthy adult companion dogs. Environ Sci Technol. 2014 Dec 16;48(24):14677-85. doi: 10.1021/es503764s. Epub 2014 Nov 26. PubMed PMID: 25365583.
13: Raeppel C, Fabritius M, Nief M, Appenzeller BM, Briand O, Tuduri L, Millet M. Analysis of airborne pesticides from different chemical classes adsorbed on Radiello® Tenax® passive tubes by thermal-desorption-GC/MS. Environ Sci Pollut Res Int. 2015 Feb;22(4):2726-34. doi: 10.1007/s11356-014-3534-z. Epub 2014 Sep 11. PubMed PMID: 25205153.
14: Seen A, Bizeau O, Sadler L, Jordan T, Nichols D. Assessment of Envi-Carb™ as a passive sampler binding phase for acid herbicides without pH adjustment. Chemosphere. 2014 May;103:306-12. doi: 10.1016/j.chemosphere.2013.11.075. Epub 2014 Jan 31. PubMed PMID: 24485816.
15: Zhang P, Bui A, Rose G, Allinson G. Mixed-mode solid-phase extraction coupled with liquid chromatography tandem mass spectrometry to determine phenoxy acid, sulfonylurea, triazine and other selected herbicides at nanogram per litre levels in environmental waters. J Chromatogr A. 2014 Jan 17;1325:56-64. doi: 10.1016/j.chroma.2013.12.021. Epub 2013 Dec 16. PubMed PMID: 24373535.
16: Wolf A, Bergmann A, Wilken RD, Gao X, Bi Y, Chen H, Schüth C. Occurrence and distribution of organic trace substances in waters from the Three Gorges Reservoir, China. Environ Sci Pollut Res Int. 2013 Oct;20(10):7124-39. doi: 10.1007/s11356-013-1929-x. Epub 2013 Jul 7. PubMed PMID: 23832801.
17: Ulén BM, Larsbo M, Kreuger JK, Svanbäck A. Spatial variation in herbicide leaching from a marine clay soil via subsurface drains. Pest Manag Sci. 2014 Mar;70(3):405-14. doi: 10.1002/ps.3574. Epub 2013 Jun 13. PubMed PMID: 23658148; PubMed Central PMCID: PMC4238832.
18: Messing P, Farenhorst A, Waite D, Sproull J. Influence of usage and chemical-physical properties on the atmospheric transport and deposition of pesticides to agricultural regions of Manitoba, Canada. Chemosphere. 2013 Feb;90(6):1997-2003. doi: 10.1016/j.chemosphere.2012.10.071. Epub 2012 Dec 20. PubMed PMID: 23260250.
19: Sura S, Waiser M, Tumber V, Farenhorst A. Effects of herbicide mixture on microbial communities in prairie wetland ecosystems: a whole wetland approach. Sci Total Environ. 2012 Oct 1;435-436:34-43. doi: 10.1016/j.scitotenv.2012.07.003. Epub 2012 Jul 28. PubMed PMID: 22846761.
20: Tian Y, Liu X, Dong F, Xu J, Lu C, Kong Z, Wang Y, Zheng Y. Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry. J AOAC Int. 2012 Mar-Apr;95(2):554-9. PubMed PMID: 22649944.

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